Product packaging for Berzosertib hydrochloride(Cat. No.:CAS No. 1428935-04-9)

Berzosertib hydrochloride

Cat. No.: B12769918
CAS No.: 1428935-04-9
M. Wt: 500.0 g/mol
InChI Key: SUFHPZPWHPCCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berzosertib hydrochloride is a potent, selective, and first-in-class inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) . With an IC50 of 0.2 nM in cell-free assays and 19 nM in cellular assays, it exhibits high specificity, showing over 100-fold selectivity against related PIKK family kinases like DNA-PK and ATM . Its primary research value lies in its ability to disrupt DNA damage repair in cancer cells, leading to synthetic lethality, particularly in cells with high levels of replication stress or deficiencies in other DDR pathways, such as ATM or p53 . This makes Berzosertib an invaluable tool for investigating mechanisms of chemo- and radio-sensitization . Preclinical studies have demonstrated that Berzosertib potently enhances the cytotoxic effects of a wide range of DNA-damaging agents, including cisplatin, gemcitabine, etoposide, and ionizing radiation, across various cancer models such as pancreatic, non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and head and neck squamous cell carcinoma (HNSCC) . Furthermore, it shows synergistic effects in combination with other DDR inhibitors, such as PARP, CHK1, and WEE1 inhibitors . Based on this strong preclinical data, Berzosertib has advanced into numerous clinical trials for the treatment of advanced solid tumours, investigating its efficacy both as a monotherapy and in combination with chemotherapy . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26ClN5O3S B12769918 Berzosertib hydrochloride CAS No. 1428935-04-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1428935-04-9

Molecular Formula

C24H26ClN5O3S

Molecular Weight

500.0 g/mol

IUPAC Name

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine;hydrochloride

InChI

InChI=1S/C24H25N5O3S.ClH/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3;/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27);1H

InChI Key

SUFHPZPWHPCCPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N.Cl

Origin of Product

United States

Berzosertib Hydrochloride: Overview As an Atr Inhibitor

Discovery and Development Trajectory

Berzosertib was discovered by Vertex Pharmaceuticals and is being developed in partnership with Merck KGaA. wikipedia.org The compound, also known as M6620 (formerly VX-970), has progressed from preclinical studies into clinical trials. portico.org Its development has been driven by promising efficacy signals, particularly when used in combination with DNA damage-inducing (DDI) cytotoxic therapies. portico.org

The rationale for its development is based on the critical role of ATR kinase in the DNA damage response (DDR). portico.org By targeting ATR, berzosertib aims to exploit a key vulnerability in cancer cells. The transition from preclinical to clinical studies was supported by data indicating its potential as both a monotherapy and in combination with chemotherapy or radiotherapy. nih.gov The first-in-human phase 1 trial (NCT02157792) was initiated to evaluate its safety and preliminary efficacy in combination with gemcitabine (B846), with or without cisplatin (B142131). nih.govnih.gov

Characterization as a Potent and Selective ATR Kinase Inhibitor

Berzosertib is a highly potent and selective, first-in-class inhibitor of ATR kinase. nih.gov ATR is a crucial enzyme in the DDR pathway, which is often enhanced in tumor cells. nih.gov Berzosertib's mechanism of action involves selectively binding to and inhibiting the activity of ATR kinase. nih.gov This inhibition prevents ATR-mediated signaling, thereby disrupting the activation of the DNA damage checkpoint and leading to the accumulation of DNA damage in cancer cells. wikipedia.orgnih.gov

The selectivity of berzosertib for ATR over other related kinases is a key characteristic. For instance, it is significantly more potent against ATR than against ATM serine/threonine kinase (ATM) and DNA-dependent protein kinase (DNA-PK). This selectivity is crucial for minimizing off-target effects.

Kinase IC50 (µM)
ATR 0.019
ATM 2.6
DNA-PK 18.1

Table 2: Inhibitory Activity of Berzosertib Against Key Kinases

Research has shown that inhibiting ATR with berzosertib can induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. ontosight.ai Furthermore, preclinical studies have demonstrated that the timing of berzosertib administration relative to chemotherapy is critical for optimal efficacy. nih.gov

Mechanistic Investigations of Berzosertib Hydrochloride Action

Direct Inhibition of ATR Kinase Activity

Berzosertib hydrochloride functions as a potent and highly selective inhibitor of ATR kinase. ontosight.aibiorxiv.org It directly targets the catalytic activity of ATR, a serine/threonine protein kinase that plays a central role in the DNA damage response. cancer.gov Research has demonstrated that Berzosertib is an ATP-competitive inhibitor of ATR. selleckchem.com

The inhibitory potency of Berzosertib against ATR is significant, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) as low as 19 nM in cellular assays and a Ki (inhibition constant) of less than 0.2 nM in in vitro assays. selleckchem.commedchemexpress.com This high affinity and selectivity for ATR are crucial for its mechanism of action. While it primarily targets ATR, Berzosertib has been shown to inhibit other related kinases, such as Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK), but with substantially lower potency. medchemexpress.com For instance, the IC50 values for ATM and DNA-PK are in the micromolar range, highlighting the selectivity of Berzosertib for ATR. This selective inhibition of ATR's kinase function is the initial event that triggers the downstream effects on cellular signaling and DNA repair processes. wikipedia.orgcancer.gov

Table 1: Inhibitory Activity of Berzosertib Against Key DNA Damage Response Kinases

Kinase IC50 / Ki Reference
ATR IC50: 19 nM (cellular), Ki: < 0.2 nM (in vitro) selleckchem.commedchemexpress.com
ATM IC50: 2.6 µM

Disruption of ATR-Mediated Signaling Pathways

The inhibition of ATR kinase activity by Berzosertib leads to a cascade of effects on downstream signaling pathways that are critical for the cellular response to DNA damage. cancer.govnih.gov

ATR-Checkpoint Kinase 1 (CHK1) Pathway Modulation

A primary and well-documented consequence of Berzosertib action is the disruption of the ATR-Checkpoint Kinase 1 (CHK1) signaling pathway. cancer.govmycancergenome.org In response to DNA damage or replication stress, ATR phosphorylates and activates CHK1, a key effector kinase that regulates cell cycle checkpoints. nih.govmdpi.com Berzosertib effectively blocks this activation. cancer.govnih.gov

Specifically, treatment with Berzosertib prevents the ATR-mediated phosphorylation of CHK1 at critical residues, such as Serine 345 (p-CHK1 Ser345). nih.govkuleuven.be The inhibition of CHK1 phosphorylation has been consistently observed in various cancer cell lines treated with Berzosertib, serving as a reliable pharmacodynamic biomarker for ATR inhibition. nih.gov By preventing CHK1 activation, Berzosertib effectively dismantles a crucial signaling axis responsible for halting the cell cycle to allow for DNA repair. cancer.govnih.gov

Phosphorylation Dynamics of Downstream ATR Targets

Beyond CHK1, ATR has numerous other downstream targets that are involved in the DNA damage response. nih.gov Berzosertib's inhibition of ATR leads to altered phosphorylation of these substrates. kuleuven.be Phosphoproteomic studies have identified a wide range of proteins whose phosphorylation is reduced following treatment with Berzosertib. nih.govkuleuven.be

These studies have revealed that a significant portion of these downstream targets contain the canonical S/T-Q motif, which is the consensus phosphorylation site for ATR and other related kinases. biorxiv.orgkuleuven.be For example, research has shown that Berzosertib treatment leads to decreased phosphorylation of proteins involved in DNA repair and replication, such as Replication Protein A (RPA). biorxiv.orgkuleuven.be However, under certain experimental conditions, an increase in the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, has been observed, suggesting an accumulation of unresolved DNA damage. researchgate.netnih.gov Furthermore, phosphoproteomic screens have identified novel ATR-dependent phosphorylation events on proteins not previously known to be regulated by ATR, expanding our understanding of the breadth of ATR signaling. nih.govkuleuven.be

Table 2: Impact of Berzosertib on the Phosphorylation of Key Downstream ATR Targets

Target Protein Phosphorylation Site Effect of Berzosertib Reference
CHK1 Ser345 Decreased nih.govkuleuven.be
RPA Multiple sites Decreased biorxiv.orgkuleuven.be
γH2AX Ser139 Increased (indirectly) researchgate.netnih.gov

Consequences on DNA Damage Response

The disruption of ATR signaling by Berzosertib has profound consequences on the cell's ability to respond to and repair DNA damage. wikipedia.orgnih.gov

Prevention of DNA Damage Checkpoint Activation

A key function of the ATR pathway is to activate cell cycle checkpoints, particularly the G2/M and S-phase checkpoints, in response to DNA damage. nih.govkuleuven.be These checkpoints provide time for the cell to repair damaged DNA before proceeding with cell division. nih.gov Berzosertib's inhibition of ATR abrogates these checkpoints. cancer.govkuleuven.be

By preventing the activation of CHK1 and other downstream effectors, Berzosertib allows cells with damaged DNA to bypass the G2/M checkpoint and prematurely enter mitosis. nih.govnih.gov This abrogation of the G2 checkpoint has been observed in various cancer cell lines following treatment with Berzosertib, particularly in combination with DNA-damaging agents. nih.govresearchgate.net This forced entry into mitosis with unrepaired DNA leads to genomic instability and, ultimately, cell death. nih.gov

Impairment of DNA Damage Repair Mechanisms

In addition to its role in checkpoint control, ATR is directly involved in facilitating DNA repair processes, most notably homologous recombination (HR). nih.govkuleuven.be Berzosertib impairs these repair mechanisms. cancer.govmedchemexpress.com

Inhibition of ATR by Berzosertib has been shown to decrease homologous recombination in cancer cells. This is thought to occur through the prevention of ATR-mediated phosphorylation of key HR factors and their recruitment to sites of DNA damage. nih.govkuleuven.be For instance, ATR activity is important for the proper functioning of proteins like BRCA1 and RAD51, which are essential for HR. nih.gov By disrupting these processes, Berzosertib compromises the cell's ability to accurately repair DNA double-strand breaks, leading to an accumulation of lethal DNA lesions. wikipedia.orgcancer.gov This impairment of DNA repair is a critical component of Berzosertib's anticancer activity, particularly in cells that are already deficient in other DNA repair pathways. ontosight.ai

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | VE-822 | | VX-970 | | M-1774 | | Ataxia-Telangiectasia and Rad3-related (ATR) kinase | | Ataxia-Telangiectasia Mutated (ATM) | | Checkpoint Kinase 1 (CHK1) | | Replication protein A (RPA) | | DNA-dependent protein kinase (DNA-PK) | | Cisplatin (B142131) | | Olaparib | | Tetracycline (B611298) hydrochloride | | Gemcitabine (B846) | | Irinotecan (B1672180) | | Carboplatin | | Topotecan (B1662842) | | Ceralasertib | | Elimusertib | | Gartisertib | | Camonsertib | | Lurbinectedin | | Avelumab | | Sacituzumab govitecan | | SN-38 | | Nedisertib | | Enzalutamide | | Cycloheximide | | Hydroxyurea |

Induction of Genomic Instability

Berzosertib's inhibition of ATR kinase activity directly contributes to genomic instability, a hallmark of cancer. nih.gov ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress. nih.govnih.gov When DNA damage occurs, ATR is activated and initiates a signaling cascade that halts the cell cycle to allow for DNA repair. By blocking ATR, berzosertib prevents this crucial checkpoint, forcing cells to proceed through the cell cycle with damaged DNA. researchgate.net This leads to an accumulation of genetic alterations, including gene copy number changes and rearrangements, driving further genomic instability. researchgate.net

This induced vulnerability is particularly effective in cancer cells that already have defects in other DNA repair pathways, such as those with mutations in the ATM or TP53 genes. researchgate.netbiorxiv.org This concept, known as synthetic lethality, forms the basis of berzosertib's therapeutic potential. ontosight.ai In essence, while normal cells can rely on alternative repair pathways, cancer cells with pre-existing DDR defects are critically dependent on ATR for survival, making them highly susceptible to its inhibition.

Cellular Fate Modulation by this compound

The consequences of ATR inhibition by berzosertib extend beyond genomic instability, directly influencing the ultimate fate of cancer cells through various interconnected cellular processes.

A primary outcome of berzosertib treatment is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net By preventing the repair of DNA damage, berzosertib allows DNA lesions to accumulate to a lethal level, triggering intrinsic apoptotic pathways. nih.govresearchgate.net

Studies in head and neck squamous cell carcinoma (HNSCC) cell lines, Cal-27 and FaDu, demonstrated a significant, dose-dependent increase in apoptosis following berzosertib treatment. nih.gov For instance, in Cal-27 cells, 0.25 µM of berzosertib increased apoptosis by 279%. nih.gov In FaDu cells, 0.5 µM of berzosertib led to a 244% increase in apoptosis. nih.gov The combination of berzosertib with other DNA-damaging agents, such as cisplatin or radiation, has been shown to synergistically enhance apoptosis. nih.gov

Table 1: Effect of Berzosertib on Apoptosis in HNSCC Cell Lines
Cell LineTreatmentIncrease in Apoptosis (%)Reference
Cal-270.25 µM Berzosertib279 nih.gov
FaDu0.5 µM Berzosertib244 nih.gov
Cal-27Berzosertib + Irradiation420 nih.gov
FaDuBerzosertib + Cisplatin434 nih.gov

Berzosertib significantly disrupts the normal progression of the cell cycle. nih.govnih.gov ATR plays a pivotal role in activating the S and G2/M checkpoints in response to DNA damage. nih.gov Many cancer cells, particularly those with TP53 mutations, have a defective G1/S checkpoint and are therefore heavily reliant on the S and G2/M checkpoints for DNA repair. nih.govresearchgate.net

By inhibiting ATR, berzosertib abrogates the G2/M checkpoint, forcing cells to enter mitosis prematurely with unrepaired DNA. frontiersin.orgaacrjournals.org This is evidenced by studies in ovarian cancer cells where berzosertib was shown to abrogate the G2/M cell-cycle arrest induced by other agents. nih.govresearchgate.net This premature mitotic entry with damaged DNA leads to mitotic catastrophe and ultimately cell death. aacrjournals.org In some contexts, ATR inhibition can also cause an accumulation of cells in the G1 and S phases. researchgate.net

Research has indicated that berzosertib can inhibit the migration of cancer cells, a critical process in metastasis. nih.govnih.gov In studies on head and neck squamous cell carcinoma cell lines, berzosertib treatment significantly reduced cell migration in a dose-dependent manner. nih.gov For example, in Cal-27 cells, a concentration of 0.5 µM berzosertib decreased gap closure to 50% in a migration assay. nih.gov Similar inhibitory effects on cell migration have been observed in liposarcoma cell lines. nih.govnih.gov

Table 2: Inhibition of Cell Migration by Berzosertib in Cal-27 Cells
Berzosertib Concentration (µM)Gap Closure (%)Reference
0 (Control)98 nih.gov
0.2582 nih.gov
0.550 nih.gov

The inhibition of ATR by berzosertib can lead to the overexpression of proteins involved in DNA replication. nih.gov ATR normally acts to negatively regulate the firing of replication origins. nih.gov When ATR is inhibited in the presence of DNA damaging agents, it can lead to unscheduled DNA replication and an overexpression of replication-related proteins as the cell attempts to cope with the replicative stress. nih.gov This uncontrolled replication on a damaged DNA template further contributes to genomic instability and cell death. nih.gov This phenomenon has been observed with other ATR inhibitors and is a key mechanism of their synergistic activity with DNA-damaging drugs. nih.govresearchgate.net

Recent findings suggest a link between ATR inhibition, nuclear envelope integrity, and the activation of innate immune signaling pathways. drugbank.comnih.gov The premature entry into mitosis caused by berzosertib can lead to the formation of micronuclei, which are small, separate nuclei containing fragments of chromosomes. frontiersin.orgdrugbank.com These micronuclei often have fragile envelopes that can rupture, exposing the enclosed DNA to the cytoplasm. drugbank.combiorxiv.org

This cytoplasmic DNA can then be detected by the cGAS (cyclic GMP-AMP synthase) sensor, which activates the STING (stimulator of interferon genes) pathway. nih.govnih.govmdpi.com Activation of the cGAS-STING pathway triggers a type I interferon response, leading to the production of pro-inflammatory cytokines like CXCL10 and CCL5. nih.govoncotarget.com This process effectively links the DNA damage induced by ATR inhibition to the activation of the innate immune system, which can enhance anti-tumor immunity. nih.govoncotarget.com Studies have shown that combining berzosertib with radiation can potentiate the activation of the cGAS-STING pathway. nih.gov

Preclinical Efficacy Studies of Berzosertib Hydrochloride

Monotherapy Efficacy in Cellular Models

Berzosertib hydrochloride has demonstrated single-agent activity in various preclinical cellular models, with its efficacy often linked to specific molecular characteristics of the cancer cells. The principle of synthetic lethality, where the inhibition of the ATR (Ataxia-Telangiectasia and Rad3-related) protein is particularly effective in cancer cells with pre-existing defects in other DNA Damage Response (DDR) pathways, is a key factor in its monotherapy profile. aacrjournals.orgtaylorandfrancis.com

Research has shown that cancer cells with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene are particularly sensitive to ATR inhibitors like berzosertib. aacrjournals.orgtaylorandfrancis.com This vulnerability is also noted in cancer cells with mutations in the TP53 gene, which is a critical substrate for ATM. aacrjournals.orgtaylorandfrancis.comportico.org The reliance of these tumor cells on the ATR pathway for survival makes them susceptible to inhibition by berzosertib.

Effectiveness as a monotherapy was demonstrated in the human colon cancer cell line HCT116, indicating that some cancer cells are inherently dependent on the ATR pathway for survival. portico.org In Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, specifically Cal-27 and FaDu, berzosertib treatment as a single agent decreased cell viability in a dose-dependent manner. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) for these cell lines after 72 hours of treatment was determined to be between 0.25 and 0.29 µM. researchgate.netnih.gov

However, in some contexts, the monotherapy effect is minimal at concentrations where it shows strong synergistic activity with other agents. For instance, in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, HCC1806, and BT-549, berzosertib monotherapy produced minimal cytotoxicity at doses that were effective for radiosensitization. portico.org This highlights that while monotherapy is effective in certain genetically defined contexts, its broader application is often in combination therapies.

Table 1: Monotherapy Efficacy of Berzosertib in Cancer Cell Lines

Cell Line Cancer Type Key Findings Citations
HCT116 Human Colon Cancer Demonstrated effectiveness as a monotherapy, suggesting reliance on the ATR axis for survival. portico.org
Cal-27, FaDu Head and Neck Squamous Cell Carcinoma (HNSCC) Showed dose-dependent decrease in cell viability; IC50 of 0.25–0.29 µM after 72 hours. researchgate.netnih.gov
ATM-deficient cells Various Cancers Exhibit synthetic lethality and increased sensitivity to berzosertib monotherapy. aacrjournals.orgtaylorandfrancis.com
TP53-deficient cells Various Cancers Show increased sensitivity to ATR inhibition due to impaired DNA damage-induced checkpoint control. aacrjournals.orgportico.org

Preclinical Antitumor Activity in Xenograft Models

The preclinical antitumor activity of this compound as a monotherapy in xenograft models has yielded varied results, often underscoring the importance of specific tumor mutations for its efficacy. In several studies, berzosertib administered as a single agent did not produce significant tumor growth inhibition. For example, in mice bearing COLO205 colorectal cancer xenografts, berzosertib monotherapy had no significant effect on tumor growth. portico.org Similarly, in seven different orthotopic xenograft models of lung cancer, single-agent berzosertib did not demonstrate significant activity. portico.org

Conversely, preclinical evidence strongly suggests that berzosertib monotherapy can be effective against tumors with specific genetic vulnerabilities, aligning with the principle of synthetic lethality observed in cellular models. Preclinical studies have identified that tumors with mutations in genes like ATRX are dependent on ATR for survival. aacrjournals.org This led to the finding that ATR inhibition resulted in a significant anticancer effect in a patient-derived xenograft (PDX) model of uterine leiomyosarcoma with an ATRX mutation. aacrjournals.org This provides a strong rationale for the use of berzosertib in this specific, molecularly defined cancer. aacrjournals.org

The link between ATM deficiency and sensitivity to ATR inhibitors has also been explored in vivo. aacrjournals.org While some key studies demonstrating this principle in xenografts used other ATR inhibitors like ceralasertib or BAY1895344, the findings are considered to provide a strong rationale for berzosertib's activity in similar contexts. aacrjournals.orgresearchgate.netresearchgate.net The translation of this preclinical concept to a clinical setting was observed when a patient with ATM-deficient advanced colorectal cancer experienced a complete response to berzosertib monotherapy, supporting the hypothesis generated from preclinical models. portico.orgoncotarget.com

Table 2: Preclinical Monotherapy Activity of Berzosertib in Xenograft Models

Xenograft Model Cancer Type Monotherapy Efficacy Citations
COLO205 Colorectal Cancer No significant effect on tumor growth inhibition. portico.org
Orthotopic Lung Cancer Models (7 models) Lung Cancer Did not demonstrate significant activity as a single agent. portico.org
Patient-Derived Xenograft (PDX) ATRX-mutant Uterine Leiomyosarcoma ATR inhibition showed a significant anticancer effect. aacrjournals.org

Molecular and Cellular Determinants of Berzosertib Hydrochloride Sensitivity and Resistance

Genetic Alterations Conferring Sensitivity to ATR Inhibition

A state of "synthetic lethality" is the goal of ATR inhibitors like Berzosertib. This occurs when the inhibition of ATR is lethal to cancer cells that have pre-existing defects in other DNA repair pathways, while normal cells, with their intact DNA repair mechanisms, are largely unaffected. nih.govaacrjournals.org Several key genetic alterations have been identified that render cancer cells particularly vulnerable to Berzosertib.

Deficiencies in the Ataxia-Telangiectasia Mutated (ATM) signaling pathway are a primary determinant of sensitivity to Berzosertib. portico.orgresearchgate.net ATM and ATR are the two main kinases that regulate the DDR, with ATM primarily responding to DNA double-strand breaks and ATR to single-strand DNA breaks and replication stress. nih.govaacrjournals.org When the ATM pathway is compromised, cancer cells become heavily reliant on the ATR pathway to repair DNA damage and survive. nih.govaacrjournals.org

Preclinical studies have consistently demonstrated that cancer cells with ATM loss are significantly more sensitive to ATR inhibitors. researchgate.net This has been observed across various cancer types, including bladder cancer. researchgate.net The loss of ATM function creates a synthetic lethal relationship with ATR inhibition. aacrjournals.orgresearchgate.net Clinical evidence is also emerging, with a notable complete response to Berzosertib monotherapy observed in a patient with an ATM-deficient advanced colorectal cancer. aacrjournals.org This highlights the potential of using ATM mutations as a predictive biomarker for Berzosertib sensitivity. aacrjournals.org

Mutations in the tumor suppressor gene TP53 are one of the most common genetic alterations in human cancers and have significant implications for Berzosertib sensitivity. portico.org The p53 protein, encoded by TP53, is a crucial component of the DDR, acting downstream of ATM to induce cell cycle arrest and apoptosis in response to DNA damage. taylorandfrancis.comnih.gov

Loss of p53 function often leads to an impaired G1/S cell cycle checkpoint, making cancer cells more dependent on the S and G2/M checkpoints, which are regulated by ATR. nih.gov This increased reliance on ATR for survival in the face of DNA damage renders TP53-mutant cells more susceptible to ATR inhibitors like Berzosertib. portico.orgnih.gov Studies in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) have shown that the absence of functional p53 promotes sensitivity to Berzosertib, particularly when combined with DNA-damaging chemotherapy like cisplatin (B142131). portico.orgnih.gov While the link between TP53 mutations and Berzosertib sensitivity is strong, it can be nuanced and may vary across different cancer types and in combination with different chemotherapeutic agents. portico.org

The activation of certain oncogenes can induce high levels of replication stress, a state of stalled or slowed DNA replication that makes cancer cells highly dependent on the ATR pathway for survival. universiteitleiden.nlnih.gov This creates a vulnerability that can be exploited by Berzosertib. Key oncogenes implicated in this process include:

Cyclin E (CCNE1): Amplification or overexpression of CCNE1 leads to uncontrolled entry into the S phase of the cell cycle and aberrant replication, causing significant replication stress. universiteitleiden.nlmdpi.com

MYC: The MYC oncogene is a potent driver of cell proliferation and can induce replication stress through various mechanisms, including increased transcription-replication conflicts. nih.govmdpi.com

RAS: Activating mutations in RAS genes are common in many cancers and contribute to increased replication stress, making cells more reliant on the ATR-Chk1 pathway. universiteitleiden.nlresearchgate.net

Tumors with these oncogenic alterations often exhibit a heightened sensitivity to ATR inhibitors, as the inhibition of ATR in the context of already high replication stress can lead to catastrophic DNA damage and cell death. universiteitleiden.nlnih.gov

Cancer cells are inherently characterized by high levels of DNA damage and replication stress due to their rapid and often uncontrolled proliferation, as well as defects in DNA repair pathways. nih.govbiorxiv.org This elevated baseline of genomic instability makes them particularly dependent on the ATR pathway to manage this stress and prevent cell death. nih.govbiorxiv.org

ATR kinase plays a critical role in stabilizing stalled replication forks, preventing their collapse into lethal DNA double-strand breaks. biorxiv.org By inhibiting ATR with Berzosertib, this crucial protective mechanism is removed, leading to an accumulation of DNA damage beyond a tolerable threshold, ultimately resulting in a form of cell death known as mitotic catastrophe. nih.govbiorxiv.org Therefore, tumors with a high intrinsic level of replication stress are predicted to be more sensitive to Berzosertib monotherapy. taylorandfrancis.com

The concept of synthetic lethality with ATR inhibitors extends beyond just the ATM pathway. Defects in other DNA repair pathways can also create a dependency on ATR, leading to sensitivity to Berzosertib. researchgate.net The DNA damage response is a complex network of interconnected pathways, and when one pathway is lost, others often compensate. nih.gov

For example, deficiencies in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks, can increase reliance on other repair mechanisms. nih.gov While PARP inhibitors are a well-established therapy for HR-deficient tumors, ATR inhibitors like Berzosertib can also be effective in this context, particularly in overcoming resistance to PARP inhibitors. cancer.govmdpi.com The rationale is that by inhibiting ATR, the remaining DNA repair capacity of the cancer cell is further compromised, leading to cell death. researchgate.net

Mechanisms of Acquired Resistance to ATR Inhibitors

Despite the promising activity of Berzosertib in molecularly selected tumors, the development of acquired resistance is a significant clinical challenge. nih.govresearchgate.net Cancer cells can evolve and adapt to therapy through various mechanisms, leading to treatment failure. nih.gov

One of the primary mechanisms of acquired resistance to DNA damage response inhibitors is the activation of alternative signaling pathways that can bypass the effects of the drug. mdpi.com For instance, in cells with p53 deficiency, resistance to a combination of a radiomimetic agent and a DNA-PK inhibitor was associated with the recruitment of DNA polymerase theta (Polθ), which mediates an alternative end-joining repair pathway. mdpi.com

Furthermore, complex cross-resistance patterns have been observed with different ATR inhibitors. biorxiv.org This suggests that resistance mechanisms may not be uniform and could involve off-target effects or processes related to drug uptake and efflux. biorxiv.org Understanding the specific genetic and molecular changes that occur in tumors as they develop resistance to Berzosertib is crucial for developing strategies to overcome or prevent this resistance, such as combination therapies that target these emerging vulnerabilities. nih.govresearchgate.net

Data Tables

Table 1: Genetic Alterations Associated with Sensitivity to Berzosertib Hydrochloride

Genetic AlterationMechanism of SensitizationKey Research Findings
ATM Pathway Deficiencies Increased reliance on ATR for DNA damage repair due to loss of the primary double-strand break response pathway. aacrjournals.orgresearchgate.netATM-deficient cancer cells show significant sensitivity to Berzosertib in preclinical models. researchgate.net A patient with ATM-deficient colorectal cancer had a complete response to Berzosertib. aacrjournals.org
TP53 Mutations Impaired G1/S checkpoint increases dependence on ATR-regulated S and G2/M checkpoints. nih.govLoss of p53 function promotes sensitivity to Berzosertib, especially in combination with DNA-damaging agents like cisplatin. portico.orgnih.gov
Oncogene Activation (CCNE1, MYC, RAS) Induction of high levels of replication stress, making cells highly dependent on ATR for survival. universiteitleiden.nlnih.govTumors with these oncogenic alterations are more susceptible to ATR inhibition due to their elevated baseline replication stress. universiteitleiden.nlnih.gov
High DNA Damage/Replication Stress Intrinsic genomic instability and rapid proliferation lead to a strong dependence on ATR for managing DNA damage. nih.govbiorxiv.orgInhibition of ATR in these cells leads to an overwhelming accumulation of DNA damage and cell death. nih.govbiorxiv.org
Defects in Alternative DNA Repair Pathways Loss of other DNA repair mechanisms (e.g., homologous recombination) creates a synthetic lethal vulnerability with ATR inhibition. researchgate.netnih.govCan be effective in tumors with deficiencies in pathways like HR and may help overcome resistance to other targeted therapies like PARP inhibitors. cancer.govmdpi.com

Cellular Pathway Rewiring

Resistance to berzosertib can emerge through the rewiring of cellular signaling pathways that bypass the dependency on ATR. Cancer cells exhibit remarkable plasticity, allowing them to activate alternative signaling cascades to compensate for the inhibition of a specific target. chapman.edu For instance, in response to KRAS inhibitors, cancer cells have demonstrated the ability to rewire their pathways within days, a phenomenon that may also apply to resistance to DDR inhibitors like berzosertib. liverpool.ac.uk This adaptive response can involve the activation of parallel or downstream pathways that promote cell survival and proliferation, thereby diminishing the cytotoxic effects of berzosertib. The activation of the JAK1/STAT3 pathway has been observed as a mechanism of resistance to other targeted therapies and represents a potential route for bypassing ATR inhibition. chapman.edu

Upregulation of Receptor Tyrosine Kinases

The upregulation of receptor tyrosine kinases (RTKs) is a well-documented mechanism of resistance to various targeted cancer therapies. nih.govmdpi.comd-nb.info In the context of ATR inhibition, the hyperactivation of RTKs can provide cancer cells with alternative survival signals, thereby circumventing the effects of berzosertib. Studies on Akt inhibitors have shown that acquired resistance is associated with the hyper-phosphorylation of multiple RTKs, including EGFR, Her2, HGFR, EphB3, and ROR1. nih.govmdpi.com This upregulation can be driven by gene amplification or mutations. d-nb.info The resulting activation of downstream pathways, such as the PI3K/Akt and MAPK pathways, can promote cell survival and proliferation, effectively overriding the cell cycle arrest and apoptosis induced by berzosertib. d-nb.info For example, the activation of EGFR has been shown to be a mechanism of acquired resistance to AKT inhibitors, and targeting this pathway can overcome resistance. nih.govmdpi.com

Activation of RAS-GEFs

The RAS signaling pathway is a central regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. RAS proteins are activated by Guanine nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP. liverpool.ac.uk The activation of RAS-GEFs can be triggered by a variety of upstream signals, including RTKs and G protein-coupled receptors. liverpool.ac.ukresearchgate.net In the context of berzosertib resistance, the activation of RAS-GEFs could lead to the sustained activation of the RAS-RAF-MEK-ERK pathway, a critical downstream effector of RAS. liverpool.ac.uk This would provide a potent pro-survival signal that could counteract the effects of ATR inhibition. The diversity of RAS-GEFs allows for RAS activation by a wide range of stimuli, providing multiple avenues for resistance to emerge. liverpool.ac.uk

Alterations in DNA Damage Repair Pathways

The efficacy of berzosertib is intrinsically linked to the status of other DNA damage repair (DDR) pathways within the cancer cell. mdpi.comnih.gov Berzosertib leverages the concept of synthetic lethality, where the inhibition of ATR is particularly effective in cancer cells that have pre-existing defects in other DDR pathways, such as those involving ATM or BRCA1/2. mdpi.comtaylorandfrancis.com However, alterations in these pathways can also be a source of resistance.

One key mechanism is the restoration of homologous recombination (HR) repair. chapman.edu If a cancer cell can regain its ability to repair DNA double-strand breaks through HR, its dependency on the ATR pathway for survival is reduced, thereby diminishing the efficacy of berzosertib. chapman.edu This can occur through secondary mutations in genes like BRCA1 or BRCA2 that restore their function. chapman.edu

Conversely, the functionality of other DDR pathways, such as base excision repair (BER) and non-homologous end joining (NHEJ), can also influence sensitivity to berzosertib. mdpi.comnih.gov The upregulation of these alternative repair mechanisms can compensate for the inhibition of ATR-mediated repair, allowing cancer cells to survive DNA damage. For example, the stabilization of replication forks by certain HR-related proteins can also contribute to resistance. chapman.edu

The table below summarizes key DNA damage repair pathways and their potential role in modulating berzosertib sensitivity.

DNA Repair PathwayFunctionRole in Berzosertib Sensitivity/Resistance
Homologous Recombination (HR) High-fidelity repair of DNA double-strand breaks. mdpi.comDefects in HR (e.g., BRCA1/2 mutations) can increase sensitivity to berzosertib (synthetic lethality). mdpi.comtaylorandfrancis.com Restoration of HR function can lead to resistance. chapman.edu
Non-Homologous End Joining (NHEJ) Error-prone repair of DNA double-strand breaks. mdpi.comCan act as a backup repair pathway, potentially contributing to resistance if upregulated. nih.gov
Base Excision Repair (BER) Repairs single-base DNA damage. mdpi.comnih.govUpregulation may contribute to overall DNA repair capacity and potentially reduce reliance on ATR. nih.gov
Mismatch Repair (MMR) Corrects errors in DNA replication. amegroups.orgDefects in MMR can lead to microsatellite instability and may influence the genomic context in which berzosertib acts. amegroups.org
Ataxia-Telangiectasia Mutated (ATM) Pathway A key kinase that responds to DNA double-strand breaks. nih.govDefects in the ATM pathway can increase dependence on ATR, enhancing sensitivity to berzosertib. taylorandfrancis.com

Dysregulation of Cell Cycle Signaling Pathways

Berzosertib's mechanism of action is intimately tied to the cell cycle, as it primarily targets the S and G2/M checkpoints. nih.gov Dysregulation of cell cycle signaling pathways can therefore significantly impact its efficacy. Cancer cells with a deficient G1 checkpoint, often due to p53 mutations, are particularly dependent on the S and G2/M checkpoints for DNA damage repair, making them more susceptible to ATR inhibition. nih.gov

However, alterations in other cell cycle regulators can confer resistance. For example, the overexpression of cyclins or cyclin-dependent kinases (CDKs) could potentially drive the cell cycle forward, overriding the checkpoint arrest induced by berzosertib. A study investigating resistance to KRAS inhibitors identified the broad CDK inhibitor flavopiridol (B1662207) as being effective across all resistant cell lines, highlighting the importance of cell cycle regulation in drug resistance. liverpool.ac.uk

Role of MicroRNAs in Resistance

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression at the post-transcriptional level. nih.govijbs.com They can play a significant role in drug resistance by modulating the expression of genes involved in various cellular processes, including drug transport, DNA damage repair, and cell signaling. nih.gov

The dysregulation of specific miRNAs can contribute to berzosertib resistance. For example, a miRNA could target and downregulate a pro-apoptotic protein or upregulate a drug efflux pump. Conversely, the loss of a tumor-suppressive miRNA could lead to the overexpression of an oncogene that drives resistance. For example, miR-200c has been shown to sensitize cancer cells to chemotherapeutics by suppressing glutathione (B108866) S-transferases, which are involved in detoxification. mdpi.com The expression of some components of DDR mechanisms, such as those involved in homologous recombination repair, is also modulated by miRNAs. nih.gov The complex regulatory networks of miRNAs provide another layer of complexity to the molecular determinants of berzosertib sensitivity and resistance. ijbs.com

Combinatorial Therapeutic Strategies with Berzosertib Hydrochloride

Synergy with Genotoxic Chemotherapy Agents

The combination of berzosertib with traditional genotoxic chemotherapy agents aims to exploit the reliance of cancer cells on the ATR pathway for survival following chemotherapy-induced DNA damage.

Preclinical studies have demonstrated that berzosertib can sensitize cancer cell lines to platinum-based chemotherapy, such as cisplatin (B142131). nih.govnih.gov This combination has shown synergistic effects in decreasing cell viability in head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov For instance, in Cal-27 cells, the combination of 2.5 µM cisplatin and 0.25 µM berzosertib resulted in a significant decrease in cell viability to 9%, compared to 46% and 45% for each agent alone, respectively. nih.gov

Table 1: Clinical Trials of Berzosertib with Platinum-Based Compounds

Phase Combination Cancer Type Status Identifier
Phase 1 Berzosertib + Cisplatin Advanced Solid Tumors Completed NCT02157792
Phase 1b Berzosertib + Cisplatin Advanced Triple-Negative Breast Cancer Completed NCT02157792
Phase 1 Berzosertib + Carboplatin Advanced Solid Tumors Completed NCT02278250

The combination of berzosertib and the antimetabolite gemcitabine (B846) has shown significant synergistic effects in killing pancreatic ductal adenocarcinoma (PDAC) cells. embopress.org This synergy is attributed to berzosertib's ability to block the DNA damage response induced by gemcitabine. embopress.org Preclinical research in pancreatic cancer cell lines demonstrated that the combination of berzosertib with gemcitabine resulted in a more than three-fold lower IC50 compared to gemcitabine alone in over 70% of the cell lines tested. portico.org

Table 2: Clinical Trials of Berzosertib with Gemcitabine

Phase Combination Cancer Type Status Identifier
Phase 2 Berzosertib + Gemcitabine Platinum-Resistant Ovarian Cancer Completed NCT02595892
Phase 1 Berzosertib + Gemcitabine Refractory Solid Tumors - -

Berzosertib has demonstrated strong synergy with topoisomerase inhibitors. In preclinical models of colorectal cancer, berzosertib significantly enhanced the anti-tumor activity of irinotecan (B1672180). portico.org The combination of berzosertib and SN-38, the active metabolite of irinotecan, showed a more than 8-fold decrease in the IC50 of SN-38 in the COLO205 cell line. portico.org In vivo, the combination of irinotecan and berzosertib led to significant and sustained tumor shrinkage, outperforming irinotecan monotherapy even at its maximum tolerated dose. portico.org

Clinical trials have also explored these combinations. A phase 2 trial investigated the combination of berzosertib and topotecan (B1662842) in patients with relapsed small cell lung cancer (SCLC), with results supporting the strategy of combined ATR and TOP1 inhibition. mdpi.comcancer.gov Studies have also shown that combining ATR inhibitors like berzosertib with topotecan, irinotecan, and belotecan (B1684226) can sensitize chemotherapy-resistant ovarian cancers. nih.govmdpi.com Furthermore, the antibody-drug conjugate sacituzumab govitecan, which delivers SN-38, has shown synergistic effects with berzosertib in ovarian cancer models. nih.govresearchgate.net

Table 3: Clinical Trials of Berzosertib with Topoisomerase Inhibitors

Phase Combination Cancer Type Status Identifier
Phase 2 Berzosertib + Topotecan Relapsed Small Cell Lung Cancer - -
Phase 1/2 Berzosertib + Topotecan - - NCT02487095

Synergy with Poly(ADP-Ribose) Polymerase (PARP) Inhibitors

The combination of berzosertib with PARP inhibitors is a promising strategy, particularly in cancers with specific genetic deficiencies.

The concept of synthetic lethality is central to the synergy between berzosertib and PARP inhibitors, especially in tumors with BRCA1 or BRCA2 mutations. aacr.orgnih.gov These tumors have a deficient homologous recombination (HR) DNA repair pathway and are therefore highly dependent on other repair mechanisms, such as those involving PARP. dtic.mil By inhibiting PARP, cancer cells with BRCA mutations accumulate significant DNA damage, leading to cell death. aacr.orgnih.gov

ATR inhibitors like berzosertib can further enhance this effect. In BRCA-deficient contexts, the inhibition of ATR can lead to increased reliance on PARP-mediated repair, making the cells even more sensitive to PARP inhibitors. nih.gov This dual blockade of two critical DNA damage response pathways can result in a potent synergistic anti-tumor effect. nih.gov Preclinical studies have shown that the combination of PARP inhibitors and ATR inhibitors leads to increased DNA damage and apoptosis in high-grade serous ovarian carcinoma models. nih.govnih.gov

Synergy with Cell Cycle Checkpoint Inhibitors

The combination of berzosertib with other cell cycle checkpoint inhibitors, such as those targeting WEE1, represents another rational therapeutic strategy. WEE1 is a key kinase that, like ATR, regulates cell cycle checkpoints. mdpi.com Inhibiting both ATR and WEE1 can lead to a synergistic antitumor effect by causing uncontrolled entry into mitosis with damaged DNA, ultimately resulting in apoptosis. mdpi.com Preclinical studies have demonstrated a synergistic effect of combining WEE1 inhibitors and ATR inhibitors in various cancer cell lines, including lung and ovarian cancer. mdpi.com

WEE1 Kinase Inhibitors

The combination of ATR inhibitors, such as berzosertib, and WEE1 inhibitors represents a rational approach to cancer therapy. Both ATR and WEE1 are key regulators of the cell cycle, and their simultaneous inhibition can lead to catastrophic DNA damage and cell death in cancer cells. aacrjournals.org

WEE1 kinase acts as a negative regulator of the G2/M checkpoint, preventing entry into mitosis. nih.gov By inhibiting WEE1, cancer cells are forced to enter mitosis prematurely, even in the presence of DNA damage. When combined with an ATR inhibitor like berzosertib, which already compromises the cell's ability to repair DNA, this premature mitotic entry can be lethal. aacrjournals.org Preclinical studies have shown that this combination can be particularly effective in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival after DNA damage. aacrjournals.org

The WEE1 inhibitor adavosertib has been extensively studied and has shown promise in combination with chemotherapy in various cancers, including ovarian and uterine serous carcinoma. onclive.com While direct clinical trial data on the combination of berzosertib and a WEE1 inhibitor is still emerging, the strong preclinical rationale suggests this could be a powerful synergistic strategy. nih.govnih.gov

CHK1 Kinase Inhibitors

ATR phosphorylates and activates Checkpoint Kinase 1 (CHK1), which in turn orchestrates cell cycle arrest and DNA repair. nih.gov Therefore, inhibiting CHK1 produces a similar effect to inhibiting ATR, making the combination of berzosertib with a CHK1 inhibitor seemingly redundant. However, research has explored the roles of both kinases in the DNA damage response.

The ATR-CHK1 pathway is central to the cellular response to replication stress. nih.govnih.gov Berzosertib has been shown to effectively inhibit the phosphorylation of CHK1, a key downstream target of ATR, which serves as a pharmacodynamic biomarker for ATR inhibition. portico.orgnih.gov While the direct combination of berzosertib with a CHK1 inhibitor is not a primary focus of clinical investigation, understanding the interplay between these two kinases is crucial for the development of DDR-targeting therapies.

Synergy with Other Targeted Agents

The therapeutic potential of berzosertib is significantly enhanced when used in combination with other targeted agents that can induce DNA damage or exploit vulnerabilities created by ATR inhibition.

DNA Polymerase I (POL I) Inhibitors

RNA polymerase I (POL I) is often upregulated in cancer cells, making it a viable therapeutic target. mdpi.com The combination of ATR inhibitors with POL I inhibitors has shown synergistic effects in preclinical models of acute myeloid leukemia (AML). mdpi.com For instance, the POL I inhibitor CX-5461, when combined with the ATR inhibitor ceralasertib, led to a synergistic inhibition of cell proliferation in AML cell lines. mdpi.com This combination was found to abrogate the G2/M cell cycle checkpoint arrest, leading to enhanced anticancer effects. mdpi.com This provides a strong rationale for exploring the combination of berzosertib with POL I inhibitors in clinical settings.

mTOR Inhibitors

The mTOR signaling pathway is frequently dysregulated in various cancers and plays a role in cell growth, proliferation, and survival. Preclinical studies have demonstrated a synergistic antiproliferative effect when mTOR inhibitors are combined with certain chemotherapeutic agents, such as 5-fluorouracil, in gastric cancer. nih.gov This synergy is often attributed to the induction of apoptosis. nih.gov

While direct studies combining berzosertib with mTOR inhibitors are limited, the concept of dual pathway inhibition is a promising area of investigation. For instance, in esophageal cancer, the combination of mTOR and ATR inhibitors has been explored, suggesting a potential for synergistic activity. mdpi.com Further research is needed to fully elucidate the efficacy and mechanisms of combining berzosertib with mTOR inhibitors across different cancer types.

EGFR and FGFR1/MEK Inhibitors in Resistance Circumvention

Acquired resistance to targeted therapies, such as EGFR and MEK inhibitors, is a major clinical challenge. liverpool.ac.uknih.gov The upregulation of alternative signaling pathways is a common mechanism of resistance.

EGFR and FGFR1: In non-small cell lung cancer (NSCLC), overexpression of Fibroblast Growth Factor Receptor 1 (FGFR1) can lead to resistance to EGFR inhibitors. ciberonc.es Studies have shown a cooperative interaction between EGFR and FGFR1, where high FGFR1 expression increases resistance to EGFR inhibitors. ciberonc.es The combination of EGFR and FGFR1 inhibitors has demonstrated synergistic effects in preclinical models, suggesting a strategy to overcome this resistance. ciberonc.esnih.gov Hypoxia-induced resistance to the EGFR inhibitor osimertinib (B560133) has been linked to FGFR1 overexpression, which can be overcome by combining it with an FGFR1 or MEK inhibitor. nih.gov

MEK Inhibitors: The RAS-RAF-MEK-ERK pathway is another critical signaling cascade in cancer. mdpi.com Resistance to MEK inhibitors can occur through various mechanisms. Combining MEK inhibitors with other targeted agents is a strategy to overcome or prevent resistance. For instance, combining a MEK inhibitor with an EGFR inhibitor has shown promise in overcoming resistance in EGFR-mutant NSCLC with elevated FGFR1 expression. nih.gov

While direct evidence of combining berzosertib with these specific combinations is not yet established, the principle of targeting resistance pathways is highly relevant. ATR inhibition with berzosertib could potentially sensitize resistant cells to these targeted therapies by inducing further DNA damage and replication stress.

SHP2 Inhibition in Resistance Circumvention

SHP2 is a protein tyrosine phosphatase that plays a role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). targetedonc.com It has been implicated in adaptive resistance to various targeted therapies, including MEK inhibitors. targetedonc.comnih.gov

In KRAS-mutant gastric cancer, SHP2 inhibition has been shown to mitigate adaptive resistance to MEK inhibitors. nih.gov Similarly, in FGFR-driven cancers, while cells are dependent on SHP2, they can exhibit resistance to SHP2 inhibitors due to rapid feedback activation of FGFR. oncotarget.com Combining SHP2 inhibitors with other targeted agents, such as MEK or ALK inhibitors, has been proposed as a strategy to overcome resistance in various cancer types. targetedonc.com The combination of SHP2 and MEK inhibitors has shown promise in preclinical models of RAS-mutant malignancies. targetedonc.com The role of berzosertib in this context could be to further destabilize the resistant state by adding another layer of cellular stress through DNA damage checkpoint inhibition.

Radiosensitization Effects

Berzosertib has demonstrated a significant ability to act as a radiosensitizer across various cancer types. By inhibiting ATR, berzosertib prevents cancer cells from arresting the cell cycle to repair radiation-induced DNA damage, forcing them into mitotic catastrophe and cell death. This effect is particularly pronounced in tumor cells with existing defects in other DNA repair pathways, such as p53 mutations, which are common in many cancers. aacrjournals.orgjci.org

Research in head and neck squamous cell carcinoma (HNSCC) cell lines, which often have impaired p53 function, has shown that combining berzosertib with irradiation leads to a synergistic increase in radiosensitivity. nih.govnih.gov In preclinical studies involving HNSCC cell lines Cal-27 and FaDu, the combination of berzosertib and radiation resulted in a much greater reduction in cell viability than either treatment alone. For instance, in Cal-27 cells, while 4 Gy of radiation or 0.25 µM of berzosertib individually reduced cell viability to 72%, the combination treatment reduced viability to just 7%. aacrjournals.org A similar synergistic effect was observed in FaDu cells, where the combination treatment was significantly more effective than the sum of its parts. aacrjournals.org This radiosensitizing effect has also been observed in preclinical models of triple-negative breast cancer and non-small cell lung cancer (NSCLC) brain metastases. bmj.comtaylorandfrancis.com

Table 1: Synergistic Effect of Berzosertib and Radiation on HNSCC Cell Viability
Cell LineTreatmentCell Viability Reduction (%)
Cal-27Radiation (4 Gy)28%
Berzosertib (0.25 µM)28%
Combination93%
FaDuRadiation (4 Gy)18%
Berzosertib (0.25 µM)45%
Combination78%

Combination with Immunotherapy Agents

The interplay between the DDR and the immune system has opened new avenues for combining ATR inhibitors like berzosertib with immunotherapy. Inducing DNA damage can enhance the immunogenicity of tumor cells, and inhibiting the repair of that damage can amplify this effect, making tumors more visible and vulnerable to the immune system.

Clinical trials are underway to explore the benefits of combining berzosertib with immune checkpoint inhibitors such as pembrolizumab (B1139204) in patients with advanced non-small cell lung cancer. aacrjournals.orgmdpi.com Preclinical research has shown that the combination of berzosertib and radiation can enhance the efficacy of anti-PD-L1 therapy by activating the cGAS-STING pathway, which boosts the innate immune response and increases the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. frontiersin.orgplos.org

A key mechanism by which tumors evade the immune system is through the expression of Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on T cells, suppressing their activity. Research has revealed a direct mechanism by which ATR inhibition can counteract this. Treatment with an ATR inhibitor was found to repress ATR-CHK1 signaling, which in turn activates a CDK1-SPOP signaling axis. nih.govnih.govaacrjournals.org The SPOP protein is an E3 ubiquitin ligase that targets PD-L1 for proteasomal degradation. frontiersin.org By activating this axis, ATR inhibition leads to the destabilization and subsequent degradation of the PD-L1 protein on cancer cells. nih.govfrontiersin.orgfrontiersin.org This reduction in surface PD-L1 can render tumor cells more susceptible to T-cell-mediated killing and enhance the efficacy of anti-PD-1/PD-L1 checkpoint blockade therapies. frontiersin.org

Natural Killer (NK) cells are a crucial component of the innate immune system, capable of killing cancer cells without prior sensitization. Emerging evidence suggests that ATR inhibition can enhance NK cell-mediated antitumor responses. The activation of the ATR-mediated DNA damage response has been shown to trigger the expression of NKG2D ligands on target cells, which are key activating ligands for NK cells. plos.org

Furthermore, studies combining ATR inhibitors with radiation have demonstrated a robust innate immune response characterized by increased NK cell infiltration and activation within the tumor microenvironment. bmj.comnih.gov In clinical samples from HNSCC patients treated with a combination of an ATR inhibitor and radiation, an increase in NK-cell surface activation markers was observed. bmj.com This suggests that by inducing DNA damage and preventing its repair, berzosertib combinations can create an inflammatory tumor microenvironment that promotes the recruitment and cytotoxic function of NK cells.

Strategies for Overcoming Acquired Resistance Through Combinations

A major challenge in cancer therapy is acquired resistance, where tumors that initially respond to a treatment eventually evolve and begin to grow again. Berzosertib is being actively investigated in strategies to overcome resistance to established therapies, including platinum-based chemotherapies and PARP inhibitors. merckgroup.comcancer.gov For example, in patients with platinum-resistant small cell lung cancer, the combination of berzosertib with the chemotherapy topotecan showed durable responses in a patient population that is typically unresponsive to topotecan alone. merckgroup.com Similarly, berzosertib has shown activity in patients with ovarian cancer who have developed resistance to PARP inhibitors, suggesting it can re-sensitize tumors to DNA-damaging agents. d-nb.info

Combinatorial strategies to overcome resistance can be conceptualized as either vertical or horizontal.

Vertical Inhibition involves targeting the same signaling pathway at different points. In the context of the ATR pathway, ATR directly phosphorylates and activates the checkpoint kinase CHK1. nih.govnih.gov Therefore, a vertical strategy could involve combining berzosertib (targeting ATR) with a CHK1 inhibitor. This dual blockade would ensure a more complete shutdown of the ATR signaling axis, potentially preventing feedback mechanisms or incomplete inhibition from allowing cell survival. Studies have shown synergistic effects when combining inhibitors of WEE1 (another cell cycle checkpoint kinase) with ATR or CHK1 inhibitors, supporting the rationale for vertical pathway targeting. mdpi.com

Horizontal Inhibition involves targeting two different but parallel pathways that cancer cells might rely on for survival. A key example is the combination of berzosertib with PARP inhibitors. cancerbiomed.org Both ATR and PARP are central to the DNA Damage Response, but they respond to different types of DNA lesions and activate distinct, though sometimes overlapping, repair pathways. In tumors with certain deficiencies (e.g., in ATM or BRCA genes), cells become highly dependent on the remaining DDR pathways. Combining an ATR inhibitor with a PARP inhibitor creates synthetic lethality by simultaneously blocking two critical survival pathways, a strategy that has shown significant promise in preclinical models and is being tested clinically. aacrjournals.org

Another strategy to overcome resistance involves targeting distinct but functionally linked cellular processes, such as DNA repair and cell cycle progression. The ATR/CHK1 pathway's functions are closely tied to the activity of Cyclin-Dependent Kinases (CDKs), which drive the cell cycle. ATR/CHK1 signaling acts to inhibit CDKs to induce cell cycle arrest and allow time for DNA repair. nih.gov

Combining an ATR inhibitor like berzosertib with a broad CDK inhibitor, such as Flavopiridol (B1662207), represents a rational approach to induce catastrophic cellular stress. By blocking ATR, berzosertib prevents the stabilization of replication forks under stress, and by simultaneously inhibiting CDKs with flavopiridol, the cell is prevented from mounting a normal cell cycle arrest. This dual assault can lead to uncontrolled replication, accumulation of overwhelming DNA damage, and cell death. Research into combining ATR inhibitors with CDK4/6 inhibitors has shown promise in overcoming resistance to chemotherapy in certain cancer models, providing a strong rationale for exploring combinations with broad CDK inhibitors like flavopiridol to tackle resistant tumors. nih.gov

Advanced Methodologies in Berzosertib Hydrochloride Research

Quantitative Phospho-Proteomic Screening

Quantitative phospho-proteomic screening has emerged as a powerful tool to globally assess the downstream effects of ATR inhibition by berzosertib. nih.govnih.gov This unbiased approach allows for the identification of novel substrates and signaling pathways regulated by the ATR kinase, providing a deeper understanding of its role in the DNA damage response (DDR). nih.govkuleuven.be

Researchers have employed high-sensitivity, quantitative phospho-proteomic pipelines to conduct global screens for protein phosphorylation events that are inhibited by berzosertib. biorxiv.org These studies have successfully revealed a wide array of new ATR and CHK1 targets. biorxiv.org The screening process typically involves treating cells with a DNA damaging agent to activate the ATR pathway, in the presence or absence of berzosertib. biorxiv.org Subsequent cell lysis, protein digestion, and enrichment of phosphorylated peptides are followed by quantitative mass spectrometry to identify and quantify changes in phosphorylation levels across thousands of sites. biorxiv.org

This methodology has led to the classification of novel ATR-dependent phosphorylation events into several categories:

Highly Sensitive Targets: Proteins whose phosphorylation is strongly affected by berzosertib, making them potential next-generation biomarkers. nih.govnih.gov

Known Genome Maintenance Proteins: Proteins with established roles in maintaining genomic integrity that were not previously known to be regulated by ATR. nih.govnih.gov

Proteins with Unclear Cellular Roles: Novel targets whose function in the cell is not well understood, representing candidate proteins involved in the DNA damage response. nih.govnih.gov

A significant outcome of phospho-proteomic screening has been the identification of sensitive pharmacodynamic biomarkers to monitor berzosertib's activity in preclinical and clinical settings. kuleuven.be While phospho-CHK1 (pSer345) has been used as a biomarker, its sensitivity can be limited. biorxiv.orgkuleuven.be The search for more robust biomarkers is therefore critical.

Quantitative phospho-proteomic screens have identified SR-related CTD-associated factor 1 (SCAF1) as a novel protein whose phosphorylation is dependent on ATR activity. nih.govkuleuven.be Further investigation has shown that SCAF1 interacts with RNA polymerase II (RNAPII) in a manner dependent on this phosphorylation. nih.govkuleuven.be The discovery of SCAF1 and other novel targets provides a richer set of potential biomarkers to assess the biological effects of berzosertib, moving beyond the established, but sometimes insensitive, markers like phospho-CHK1. biorxiv.orgkuleuven.be

Protein ClassDescriptionExampleReference
Class I Targets with phosphorylation highly sensitive to ATR inhibitors.SCAF1 nih.govnih.gov
Class II Proteins with known roles in genome maintenance, newly identified as ATR-regulated.FANCJ, TLK2 biorxiv.org
Class III Novel targets with previously unclear cellular functions, now implicated in the DNA damage response.SCAF1 nih.govnih.gov

In Vitro Cellular Assays

A battery of in vitro cellular assays is essential for characterizing the biological effects of berzosertib on cancer cells. These assays provide quantitative data on how the inhibitor affects fundamental cellular processes like proliferation, survival, and motility.

Cell viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of berzosertib. Studies have consistently shown that berzosertib treatment leads to a dose-dependent decrease in the viability of various cancer cell lines. nih.govresearchgate.net For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines Cal-27 and FaDu, berzosertib demonstrated significant inhibition of cell viability after 72 hours of incubation. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined across different cancer types.

Cell LineCancer TypeAssay Duration (h)IC50 (µM)Reference
Cal-27Head and Neck Squamous Cell Carcinoma720.285 nih.gov
FaDuHead and Neck Squamous Cell Carcinoma720.252 nih.gov

These assays, often utilizing reagents like resazurin, measure metabolic activity as a proxy for the number of viable cells. nih.gov The results are crucial for establishing the effective concentration range for berzosertib as a single agent and in combination therapies. researchgate.net

Clonogenic survival assays assess the long-term ability of a single cell to grow into a colony after treatment, measuring the ultimate reproductive integrity of the cell. This assay is considered a gold standard for determining cytotoxicity. Research has shown that berzosertib can reduce the clonogenic survival of cancer cells, particularly when combined with DNA-damaging agents like radiation. nih.govportico.org In HNSCC cell lines, the combination of berzosertib with radiation led to a synergistic or additive decrease in colony formation. nih.govnih.gov For example, in Cal-27 cells, a low dose of berzosertib (0.016 µM) reduced colony formation to 67%, but when combined with 2 Gy of irradiation, the colony formation was further reduced to just 18%. nih.gov Similarly, in triple-negative breast cancer (TNBC) cell lines, berzosertib significantly reduced the surviving fraction of cells following radiation exposure. portico.org

Cell LineTreatmentColony Formation ReductionReference
Cal-270.016 µM BerzosertibReduced to 67% nih.gov
Cal-272 Gy IrradiationReduced to 43% nih.gov
Cal-270.016 µM Berzosertib + 2 Gy IrradiationReduced to 18% nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Berzosertib has been investigated for its potential to inhibit these processes. Wound healing assays and Transwell migration assays are commonly used for this purpose. nih.govnih.gov Studies have shown that berzosertib can inhibit cell migration, although the effect can be dose-dependent and may vary between cell lines. nih.gov In HNSCC cell line Cal-27, berzosertib at concentrations of 0.25 µM and higher significantly inhibited cell migration. nih.gov Similarly, in gastric cancer and osteosarcoma cells, berzosertib treatment has been shown to reduce cell migration. nih.govresearchgate.net It is noted, however, that in some experimental setups, the observed anti-migratory effects at high doses might be partially linked to the compound's impact on cell viability. nih.gov

Cell LineTreatment (Berzosertib)ObservationReference
Cal-270.25 µM82% gap closure vs 98% in control nih.gov
Cal-270.5 µM50% gap closure vs 98% in control nih.gov
Gastric Cancer Cells5 µM, 10 µMSuppressed migration ability nih.gov
MNNG/HOS & 143B Osteosarcoma CellsNot specifiedReduced relative migration distance researchgate.net

Cell Cycle Analysis

Cell cycle analysis is a fundamental technique used to investigate how Berzosertib hydrochloride impacts the progression of cells through their division cycle. This analysis is crucial for understanding the compound's mechanism of action, particularly as an Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor, which plays a key role in cell cycle checkpoints. aacrjournals.orgportico.org The primary method for this analysis is flow cytometry, where cells are treated with this compound, fixed, and stained with a fluorescent dye like propidium (B1200493) iodide (PI) that binds to DNA. nih.govresearchgate.net The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing researchers to distinguish between cells in different phases of the cell cycle: G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes). nih.govnih.gov

Research has shown that this compound can induce cell cycle arrest, particularly at the G2/M phase. nih.gov For instance, in studies involving high-grade serous ovarian cancer (HGSOC) cells, treatment with another genotoxic agent led to a significant accumulation of cells in the G2/M phase. nih.gov However, subsequent treatment with this compound was found to abrogate this G2/M arrest. nih.gov This effect is consistent with its role as an ATR inhibitor, which can override the DNA damage checkpoint and push cells into mitosis prematurely, often leading to cell death. aacrjournals.org

To achieve synchronization for more precise cell cycle studies, researchers often employ methods like a thymidine-nocodazole block. nih.govresearchgate.net This allows for the enrichment of a cell population in a specific phase, such as the S phase, before treatment with this compound. nih.govresearchgate.net This approach provides a clearer picture of the drug's effects on a particular stage of the cell cycle.

Table 1: Impact of this compound on Cell Cycle Distribution in Ovarian Cancer Cells

Cell LineTreatment% of Cells in G2/M Phase
PEO1Untreated17%
PEO1SG Pretreated45%
PEO1-olaJRUntreated17%
PEO1-olaJRSG Pretreated20%

Data derived from studies on high-grade serous ovarian cancer cells, where SG (sacituzumab govitecan) was used to induce G2/M arrest. nih.gov

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a critical endpoint for evaluating the efficacy of anticancer agents like this compound. Various assays are employed to detect and quantify apoptosis, targeting different stages of this complex process. sigmaaldrich.com

One of the most common early-stage markers of apoptosis is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com This is typically detected using Annexin V, a protein that binds with high affinity to phosphatidylserine, often in conjunction with a viability dye like propidium iodide (PI) to differentiate apoptotic cells from necrotic cells. mdpi.com

Another key event in apoptosis is the activation of a cascade of proteases known as caspases. sigmaaldrich.com Assays that measure the activity of specific caspases, such as caspase-3 and caspase-7, are widely used to confirm the induction of apoptosis. nih.gov For instance, studies in head and neck squamous cell carcinoma (HNSCC) cell lines have demonstrated that this compound treatment leads to a dose-dependent increase in caspase-3/7 activation, indicating apoptosis. nih.gov

Late-stage apoptosis is characterized by DNA fragmentation. sigmaaldrich.com The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect these DNA breaks. sigmaaldrich.com Additionally, the phosphorylation of histone H2A.X (forming γH2AX) is a sensitive marker for DNA double-strand breaks, which are a hallmark of late-stage apoptosis. sigmaaldrich.com

Table 2: Apoptosis Induction by this compound in LoVo Cells

TreatmentConcentration% Apoptotic Cells
Control-~5%
ZH-120.5 µM~20%
ZH-121 µM33.8%
AZD67380.5 µM~20%

Data from a study on a novel ATR inhibitor, ZH-12, in LoVo cells, demonstrating a dose-dependent increase in apoptosis comparable to another ATR inhibitor, AZD6738. mdpi.com

Molecular Biology Techniques

Western Blotting for Protein Phosphorylation and Expression

Western blotting is an indispensable technique in this compound research to elucidate its molecular mechanism of action. This method allows for the detection and quantification of specific proteins, particularly those involved in the DNA damage response (DDR) and cell cycle regulation. nih.gov A key application is the analysis of protein phosphorylation, which is a critical post-translational modification that governs the activity of many signaling pathways. nih.gov

As an ATR inhibitor, this compound is expected to block the phosphorylation of ATR's downstream targets. nih.gov A primary biomarker for ATR activity is the phosphorylation of CHK1 at Serine 345 (p-CHK1 Ser345). nih.govresearchgate.net Studies have consistently shown that this compound treatment leads to a reduction in p-CHK1 levels, confirming its on-target activity. nih.gov However, in some clinical contexts, p-CHK1 has shown limited sensitivity, prompting the search for more robust biomarkers. researchgate.net

Quantitative phosphoproteomic screening has identified novel ATR-dependent phosphorylation events that are highly sensitive to this compound. nih.gov This has revealed new potential pharmacodynamic biomarkers and shed light on previously unknown roles of certain proteins in the DDR. nih.gov For example, research has identified SCAF1 as a novel ATR target. nih.gov

Western blotting is also used to assess the expression levels of various proteins involved in the cell cycle and DNA damage. nih.gov For instance, analysis of cell lysates from cells treated with this compound can reveal changes in the levels of proteins like cyclin-dependent kinases (CDKs) and their regulatory subunits. nih.gov

Table 3: Effect of this compound on Protein Phosphorylation

ProteinPhosphorylation SiteEffect of Berzosertib
CHK1Ser345Decreased
FANCJMultipleDecreased
TLK2MultipleDecreased
SCAF1MultipleDecreased

Data compiled from phosphoproteomic studies identifying targets of ATR inhibition by this compound. nih.gov

Immunofluorescence for DNA Damage Foci (e.g., γH2AX, 53BP1, Rad51)

Immunofluorescence is a powerful imaging technique used to visualize the subcellular localization of specific proteins, providing critical insights into the cellular response to DNA damage. In the context of this compound research, it is particularly useful for detecting the formation of DNA damage foci, which are accumulations of DNA repair proteins at the sites of DNA lesions. nih.gov

A key marker of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX, known as γH2AX. nih.govmdpi.com Following DNA damage, γH2AX forms distinct foci that can be visualized and quantified using immunofluorescence. nih.gov Studies have shown that treatment with this compound, especially in combination with DNA damaging agents, can lead to an increase in the number and persistence of γH2AX foci, indicating an accumulation of unrepaired DNA damage. nih.govselleckchem.com

Other important proteins that form foci at sites of DNA damage include 53BP1 and Rad51. nih.gov 53BP1 is a key factor in the non-homologous end joining (NHEJ) pathway of DSB repair, and its foci often colocalize with γH2AX. mdpi.com Rad51, on the other hand, is a critical component of the homologous recombination (HR) repair pathway. nih.gov The formation of Rad51 foci is a key indicator of active HR. Research has demonstrated that this compound can modulate the formation of these foci. For example, in some cancer cell lines, pretreatment with this compound has been shown to decrease the formation of Rad51 foci, suggesting an impairment of HR repair. selleckchem.com Conversely, in BRCA1-deficient cells, depletion of the ATR target SCAF1 has been shown to partially restore Rad51 foci formation. nih.govbiorxiv.org

Table 4: Modulation of DNA Damage Foci by this compound

Cell LineTreatmentFoci MarkerObservation
PEO1Berzosertib (1 µM)γH2AXIncreased γH2AX positive cells (63%)
PEO1SG + BerzosertibγH2AXIncreased γH2AX positive cells (78%)
MiaPaCa-2XRT + Berzosertib (80 nM)γH2AX, 53BP1Increased residual foci
MiaPaCa-2XRT + Berzosertib (80 nM)Rad51Decreased foci

Data from studies on ovarian and pancreatic cancer cell lines. nih.govselleckchem.com

Gene Knockdown/Knockout Approaches (e.g., siRNA)

Gene knockdown and knockout techniques are essential for validating the role of specific genes in the cellular response to this compound. These methods allow researchers to reduce or eliminate the expression of a target gene and observe the resulting phenotypic changes.

Small interfering RNA (siRNA) is a widely used method for transient gene knockdown. nih.govmdpi.com siRNAs are short, double-stranded RNA molecules that can be designed to be complementary to the messenger RNA (mRNA) of a specific gene. mdpi.com When introduced into cells, siRNAs guide the degradation of the target mRNA, thereby preventing the synthesis of the corresponding protein. mdpi.com In this compound research, siRNA has been used to investigate the function of newly identified ATR targets, such as SCAF1. nih.govuva.nl By knocking down SCAF1 using siRNA, researchers have been able to show that its depletion can partially rescue the sensitivity of BRCA1-deficient cells to PARP inhibitors and restore Rad51 foci formation, suggesting a role for SCAF1 in homologous recombination. nih.govbiorxiv.org

For more permanent and complete gene silencing, knockout approaches using technologies like CRISPR-Cas9 are employed. nih.gov This allows for the generation of cell lines that completely lack a specific gene. For example, clonal SCAF1 gene knockouts have been created in BRCA1-knockout cells to further validate the findings from siRNA experiments. biorxiv.org

These gene silencing techniques are crucial for dissecting the complex signaling networks in which ATR and this compound operate, and for identifying genes that may serve as biomarkers for drug sensitivity or resistance. nih.gov

Stable Cell Line Generation

The generation of stable cell lines is a fundamental technique in this compound research that allows for the long-term and controlled expression of a gene of interest. This is in contrast to transient transfection, where the expression of the introduced gene is temporary. Stable cell lines are invaluable for studying the function of specific proteins and their response to drug treatment over extended periods.

A common method for generating stable cell lines is the Flp-In T-REx system. nih.govresearchgate.net This system allows for the integration of a gene of interest into a specific genomic location, ensuring consistent expression levels across the cell population. nih.gov Furthermore, the expression of the gene is often placed under the control of an inducible promoter, such as a tetracycline-inducible promoter. nih.govresearchgate.net This means that the expression of the target protein can be turned on or off by adding or removing an inducing agent, like tetracycline (B611298) hydrochloride, from the cell culture medium. nih.govresearchgate.net

In the context of this compound research, stable cell lines have been generated to express tagged versions of proteins of interest, such as GFP-SCAF1. nih.govbiorxiv.org This allows for the visualization of the protein's subcellular localization and its recruitment to sites of DNA damage using techniques like immunofluorescence. nih.gov It also facilitates biochemical studies, such as immunoprecipitation, to identify protein-protein interactions. biorxiv.org By using stable cell lines expressing wild-type or mutant versions of a protein, researchers can dissect the functional importance of specific domains or post-translational modification sites in the cellular response to this compound. nih.gov

Preclinical In Vivo Models

Preclinical in vivo models are indispensable for evaluating the efficacy and pharmacodynamics of this compound in a biologically relevant context before clinical application.

Murine xenograft models, particularly patient-derived xenografts (PDXs), represent a cornerstone of in vivo research for Berzosertib. In these models, human tumor tissues are implanted into immunodeficient mice, preserving the original tumor's architecture and heterogeneity.

Studies utilizing xenograft models have demonstrated the potentiation of DNA-damaging chemotherapies by Berzosertib. For instance, in colorectal mouse xenograft models, the combination of Berzosertib with irinotecan (B1672180) has shown enhanced efficacy. asco.org Similarly, in patient-derived lung cancer xenografts, Berzosertib in combination with cisplatin (B142131) led to significant anti-tumor responses, even in tumors that were resistant to cisplatin alone. nih.govnih.gov The timing of administration is a critical factor, with preclinical data indicating that administering Berzosertib 12 to 24 hours after the chemotherapeutic agent yields optimal results. nih.govportico.org

Research in non-small cell lung cancer (NSCLC) brain metastases models has also shown that Berzosertib has a radiosensitizing effect, improving survival in mice when combined with radiation. taylorandfrancis.com Furthermore, in pancreatic cancer xenograft models, Berzosertib has been shown to selectively sensitize tumors to radiation. ncats.io

Below is a table summarizing key findings from murine xenograft studies involving Berzosertib.

Interactive Data Table: Berzosertib in Murine Xenograft Models
Cancer Type Combination Agent(s) Key Findings
Colorectal Cancer Irinotecan Potentiated efficacy of irinotecan. asco.org
Lung Cancer (Patient-Derived) Cisplatin Inhibited tumor growth in cisplatin-refractory tumors. nih.govnih.gov
Pancreatic Cancer Gemcitabine (B846) Enhanced antitumor activity. portico.org
Non-Small Cell Lung Cancer (Brain Metastases) Radiation Radiosensitizing effect, improved survival. taylorandfrancis.com
Small-Cell Lung Cancer Topotecan (B1662842), Irinotecan Synergistic antitumor activity. aacrjournals.org

Patient-derived tumor organoids (PDTOs) are three-dimensional cell cultures derived from patient tumors that closely mimic the in vivo tumor microenvironment and genetic characteristics. d-nb.infonih.govnih.govecancer.org This technology allows for high-throughput drug screening and the study of treatment responses on an individual basis. d-nb.inforeprocell.com

In the context of Berzosertib research, PDTOs have been utilized to investigate its synergistic effects with other anticancer agents. For example, in patient-derived tumor organoids of small-cell lung cancer, the combination of M4344 (another ATR inhibitor) with topotecan and irinotecan showed significant synergy. aacrjournals.org While direct studies on Berzosertib in PDTOs are emerging, the platform's ability to predict clinical outcomes makes it a valuable tool for future investigations into Berzosertib's efficacy and resistance mechanisms. nih.govreprocell.com

Omics-Based Research for Resistance Mechanisms

Understanding the molecular mechanisms that lead to resistance to Berzosertib is critical for improving its therapeutic application. "Omics" technologies, which provide a global view of molecules like transcripts, proteins, and microRNAs, are powerful tools for this purpose. liverpool.ac.uk

Transcriptomics, particularly RNA sequencing (RNA-Seq), provides a comprehensive analysis of the complete set of RNA transcripts in a cell, revealing gene expression dynamics in response to drug treatment. lexogen.comohsu.edu This approach can identify changes in gene expression and signaling pathways associated with drug resistance. lexogen.com

In the study of resistance to targeted therapies, transcriptomic analyses have revealed the upregulation of receptor tyrosine kinases and alterations in DNA damage repair and cell cycle signaling pathways. liverpool.ac.uk While specific transcriptomic studies focused solely on Berzosertib resistance are still developing, research on related inhibitors and drug combinations provides a framework. For instance, analyzing the transcriptional response to drug combinations can reveal unique signatures of synergy and resistance that are not apparent from monotherapy studies. elifesciences.org

Proteomics involves the large-scale study of proteins, their functions, and their modifications. Phosphoproteomics, a sub-discipline, focuses on protein phosphorylation, a key mechanism in signaling pathways regulated by kinases like ATR.

Quantitative phosphoproteomic screening has been instrumental in identifying biomarkers of ATR inhibitor activity. nih.govresearchgate.netnih.gov Studies using Berzosertib and another ATR inhibitor, Gartisertib, have identified numerous phosphorylation sites that are sensitive to these drugs. nih.govresearchgate.netnih.gov These findings not only provide potential pharmacodynamic biomarkers but also uncover new proteins involved in the DNA damage response. nih.govresearchgate.net For example, phosphoproteomic studies have elucidated how ATR inhibitors, in combination with agents like gemcitabine, block DNA repair pathways, leading to synergistic cancer cell death. embopress.orgtum.de This level of detail is crucial for understanding the molecular basis of both sensitivity and resistance to Berzosertib.

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and are implicated in cancer development and drug resistance. mdpi.comcelljournal.org Profiling miRNA expression can identify specific miRNAs that contribute to resistance against therapies targeting the DNA damage response.

While direct large-scale miRNA profiling studies on Berzosertib resistance are not yet widely published, the role of miRNAs in modulating key pathways related to ATR function is an active area of research. For example, miRNAs are known to regulate the expression of proteins involved in DNA repair and cell cycle control, such as p53 and PTEN. mdpi.com Identifying specific miRNAs that are altered upon Berzosertib treatment could reveal novel resistance mechanisms and provide new therapeutic targets to overcome it. mdpi.comasco.org

Biomarker Identification and Validation Strategies

The pursuit of personalized medicine in oncology hinges on the identification and validation of robust biomarkers. In the context of this compound, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, biomarker research is critical for patient stratification and predicting therapeutic response. nih.gov ATR plays a pivotal role in the DNA damage response (DDR), particularly in response to replication stress (RS), a state of slowed or stalled DNA replication that is a hallmark of many cancers. nih.govkuleuven.be By inhibiting ATR, Berzosertib disrupts a key mechanism of DNA repair, leading to tumor cell death, especially in cancers with inherent DDR deficiencies. mycancergenome.org Methodologies to identify and validate biomarkers for Berzosertib span from targeted protein analysis to broad genomic and proteomic screens.

Predictive Biomarkers of Response

Predictive biomarkers are crucial for identifying patient populations most likely to benefit from Berzosertib, either as a monotherapy or in combination with other agents. Research has focused on markers indicating a pre-existing vulnerability in the DNA damage response pathway, creating a synthetic lethal interaction with ATR inhibition.

Replication stress (RS) itself is being investigated as a broader predictive biomarker. mdpi.comnih.gov High levels of RS, which can be caused by oncogenes like MYC or CCNE1, or loss of tumor suppressors, may render tumors more susceptible to ATR inhibition. aacrjournals.orgbiorxiv.org A candidate biomarker for replication stress, defined by a molecular signature including amplifications of MYC, MYCL1, ERBB2, and KRAS, or loss of RB1 or CDKN2A, has been explored. researchgate.net Studies in high-grade serous ovarian cancer suggest that tumors with low intrinsic RS (RS-low) benefit from the addition of Berzosertib to gemcitabine, whereas RS-high tumors may not derive the same benefit. nih.govresearchgate.net Functional assessment of RS through immunofluorescence of markers like phosphorylated RPA (pRPASer4/8) and γH2AX has been proposed as a more reliable predictor of response than single genetic mutations. mdpi.com

Other potential predictive biomarkers identified in preclinical or smaller clinical studies include:

High Neuroendocrine Differentiation: In a trial for relapsed, platinum-resistant small cell lung cancer, patients with high neuroendocrine differentiation appeared more likely to respond to the combination of Berzosertib and topotecan. onclive.com

Low RAD51, TopBP1, and APOBEC3B Protein Expression: In ovarian cancer cell lines, low expression of these proteins was associated with increased sensitivity to an ATR inhibitor. mdpi.com

Schlafen Family Member 11 (SLFN11): Increased expression of SLFN11 during treatment with Berzosertib monotherapy correlated with clinical benefit in a study of advanced solid tumors. aacrjournals.org ATR inhibition may also reverse resistance to PARP inhibitors in tumors with low SLFN11 expression. aacrjournals.org

AT-rich interactive domain-containing protein 1A (ARID1A) mutations: These mutations are being explored as potential biomarkers in cancers like metastatic colorectal cancer. nih.gov

Table 1: Key Predictive Biomarkers for this compound

Biomarker CategorySpecific MarkerCancer Type(s)Rationale for Prediction
DDR Gene Alterations ATM Loss/MutationVarious Solid Tumors, Ovarian CancerSynthetic lethality; increased reliance on ATR pathway for DNA repair. mycancergenome.orgaacrjournals.orgnih.gov
ATR Loss/MutationVarious Solid TumorsDirect target pathway alteration suggesting dependency. mycancergenome.org
ARID1A MutationMetastatic Colorectal CancerPotential synthetic lethality with ATR inhibition. nih.gov
Replication Stress (RS) High RS Signature (e.g., MYC amplification)Ovarian CancerHigh intrinsic RS creates vulnerability to further DDR disruption. mdpi.comresearchgate.net
Low RS SignatureOvarian CancerTumors may require the addition of an ATR inhibitor to chemotherapy to induce lethal DNA damage. nih.gov
Protein Expression High Neuroendocrine DifferentiationSmall Cell Lung CancerAssociated with higher response rates in combination therapy. onclive.com
Low RAD51, TopBP1, APOBEC3BOvarian CancerIndicates potential deficiencies in homologous recombination and DNA repair. mdpi.com
SLFN11 ExpressionVarious Solid TumorsIncreased expression on treatment correlated with clinical benefit. aacrjournals.org

Pharmacodynamic Biomarkers for Target Engagement

Pharmacodynamic biomarkers are essential for confirming that Berzosertib is engaging its intended target, ATR kinase, within the patient. These markers help to establish biological activity and inform on the optimal drug exposure.

The most widely used pharmacodynamic biomarker for ATR inhibitors is the phosphorylation of Checkpoint Kinase 1 (CHK1) at serine 345 (pS345-CHK1). nih.govaacrjournals.org CHK1 is a direct and major downstream substrate of ATR. kuleuven.be Inhibition of ATR by Berzosertib is expected to lead to a decrease in pS345-CHK1 levels in tumor cells and surrogate tissues. Clinical studies have successfully used reduced pS345-CHK1 to indicate target engagement. aacrjournals.org However, the sensitivity of pS345-CHK1 as a biomarker can be limited, especially in the absence of co-administered genotoxic drugs. nih.govkuleuven.bebiorxiv.org

To address this, researchers are looking for more sensitive and robust pharmacodynamic markers. Quantitative chemo-phosphoproteomic screening has emerged as a powerful methodology. nih.govbiorxiv.org By comparing the phosphorylation landscape of cancer cells with and without Berzosertib treatment, novel ATR-dependent phosphorylation events can be identified. nih.govresearchgate.net These screens have revealed a host of potential next-generation biomarkers whose phosphorylation is highly sensitive to Berzosertib. nih.govbiorxiv.orgresearchgate.net

Key pharmacodynamic biomarkers include:

Decreased pS345-CHK1: Indicates direct inhibition of the ATR signaling pathway. aacrjournals.org

Increased γ-H2AX: A marker of DNA double-strand breaks, which are expected to accumulate when ATR-mediated repair is inhibited, leading to increased genomic instability. aacrjournals.org

Increased pKAP1: A marker of replication stress that has been observed to increase in some patients upon treatment. aacrjournals.org

Novel Phospho-proteins: High-sensitivity phosphoproteomic screens have identified new potential biomarkers. nih.gov For example, phosphorylation of RAP80 at serine 597 (pSer597) was identified as the most sensitive phospho-site to Berzosertib in one study. biorxiv.orgresearchgate.net Other identified proteins include SCAF1, which is involved in DNA damage repair. nih.govbiorxiv.org

Table 2: Key Pharmacodynamic Biomarkers for this compound

BiomarkerChange with BerzosertibMethodologyPurpose
pS345-CHK1 DecreaseImmunohistochemistry (IHC), Western BlotTo confirm target engagement of ATR kinase. nih.govaacrjournals.org
γ-H2AX IncreaseIHC, ImmunofluorescenceTo measure accumulation of DNA damage. aacrjournals.orgmdpi.com
pKAP1 IncreaseIHCTo measure levels of replication stress. aacrjournals.org
Novel Phospho-sites (e.g., pSer597-RAP80) DecreaseMass Spectrometry-based PhosphoproteomicsTo identify highly sensitive, next-generation biomarkers of ATR activity. nih.govbiorxiv.orgresearchgate.net

The identification and rigorous validation of these predictive and pharmacodynamic biomarkers are ongoing and represent a critical step toward optimizing the clinical application of this compound, ensuring that this targeted therapy reaches the patients who will benefit most. nih.govnih.gov

Future Directions in Berzosertib Hydrochloride Research

Elucidation of Novel ATR Substrates and DNA Damage Response Regulators

Future research is focused on identifying new substrates for the Ataxia-Telangiectasia and Rad3-related (ATR) kinase and other regulators of the DNA damage response (DDR) to better understand the mechanism of action of berzosertib. nih.govresearchgate.net Quantitative phosphoproteomic screening has been employed to find ATR-dependent phosphorylation events that are highly sensitive to berzosertib. nih.govresearchgate.net This research has categorized novel ATR-dependent targets into three main classes:

Targets with phosphorylation highly sensitive to ATR inhibitors, which could serve as new biomarkers. nih.govresearchgate.net

Proteins with known roles in maintaining genome stability but not previously known to be regulated by ATR. nih.govresearchgate.net

Novel targets with unclear cellular functions, which are candidates for new DDR proteins. nih.govresearchgate.net

One such novel target identified is SCAF1, which interacts with RNAPII in a manner dependent on phosphorylation and is involved in suppressing homologous recombination in cells deficient in the BRCA1 tumor suppressor. nih.govresearchgate.net The identification of these new substrates and regulators will not only enhance the understanding of the DDR but also potentially provide new biomarkers for monitoring the activity of berzosertib in clinical settings. nih.govresearchgate.net

Deeper Understanding of Synthetic Lethality Mechanisms

A key area of future research is to deepen the understanding of the synthetic lethality mechanisms induced by berzosertib. nih.govnih.gov Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not. nih.govnih.gov Berzosertib, as an ATR inhibitor, induces synthetic lethality in cancer cells with pre-existing defects in other DNA damage repair pathways, such as those with mutations in BRCA1, BRCA2, or ATM. ontosight.aikuleuven.be

Further investigation into the specific genetic and molecular contexts that create this vulnerability is crucial. This includes identifying additional synthetic lethal partners with ATR inhibition beyond the well-established ones. Understanding these interactions at a deeper level will be critical for expanding the application of berzosertib to a broader range of tumors and for designing more effective combination therapies. nih.govresearchgate.net Research in this area may also uncover novel mechanisms of tumor suppression and identify new therapeutic targets.

Discovery and Validation of Predictive Biomarkers for Combination Therapies

A critical focus for the future of berzosertib is the discovery and validation of predictive biomarkers to identify patients most likely to respond to combination therapies. nih.govnih.gov While defects in genes like ATM are known to sensitize tumors to ATR inhibitors, more refined biomarkers are needed. taylorandfrancis.com

Recent studies have explored the use of replication stress (RS) signatures as a potential biomarker. nih.gov For instance, in a study combining berzosertib with gemcitabine (B846) for high-grade serous ovarian cancer, it was found that patients with tumors exhibiting low levels of replication stress benefited from the addition of berzosertib, whereas those with high replication stress did not. nih.gov This suggests that the level of intrinsic replication stress could be a predictive biomarker for this combination.

Other potential biomarkers being investigated include the mutational status of genes like TP53 and the expression levels of proteins involved in the DNA damage response. nih.govtaylorandfrancis.com The validation of such biomarkers in prospective clinical trials is essential for the successful implementation of personalized medicine approaches with berzosertib. nih.gov

Characterization of Resistance Mechanisms and Strategies for Overcoming Them

As with any targeted therapy, understanding and overcoming resistance to berzosertib is a significant area for future research. frontiersin.orgnih.gov Resistance to ATR inhibitors can emerge through various mechanisms. These can include alterations in the drug target, activation of alternative signaling pathways to bypass the need for ATR, and changes in the tumor microenvironment. frontiersin.orgnih.gov

One potential mechanism of resistance to therapies that induce DNA damage is the restoration of homologous recombination repair. nih.gov Future strategies to overcome resistance may involve combining berzosertib with other agents that can counteract these resistance mechanisms. For example, combining ATR inhibitors with PARP inhibitors is a strategy being explored to overcome resistance to PARP inhibitors by suppressing homologous recombination. mdpi.com Additionally, targeting other proteins involved in the DNA damage response, such as CHK1 and WEE1, is a promising approach to counteract resistance. nih.gov

Exploration of Berzosertib Hydrochloride in Novel Cancer Subtypes

A promising avenue for future research is the exploration of berzosertib's efficacy in novel cancer subtypes beyond those currently under extensive investigation. patsnap.commerckgroup.com The rationale for this exploration is based on the fundamental role of ATR in the DNA damage response, a pathway that is often dysregulated in various cancers. ontosight.aimycancergenome.org

Clinical trials are already underway to evaluate berzosertib in a range of solid tumors, including gastric and gastroesophageal adenocarcinoma, and small cell carcinoma. portico.org The antitumor effect of berzosertib is often more pronounced when used in combination with DNA damage-inducing chemotherapy. portico.org Future studies will likely focus on identifying specific cancer subtypes with inherent vulnerabilities to ATR inhibition, such as those with high levels of replication stress or specific DNA repair defects. nih.gov This could involve screening a wide array of cancer cell lines and patient-derived xenografts to identify new indications for berzosertib, both as a monotherapy and in combination with other agents.

Development of Optimized Combination Regimens and Schedules for Preclinical Models

A crucial area of ongoing research is the development of optimized combination regimens and dosing schedules for berzosertib in preclinical models. researchgate.netlarvol.com The timing of berzosertib administration relative to other chemotherapeutic agents has been shown to be critical for maximizing its synergistic effects. researchgate.netnih.gov

Preclinical studies have demonstrated that the optimal efficacy is often achieved when berzosertib is administered 12 to 24 hours after the DNA-damaging drug. researchgate.netnih.gov This timing is thought to coincide with the peak activation of ATR in response to chemotherapy-induced DNA damage. researchgate.net Dosing berzosertib before or more than 48 hours after chemotherapy has been shown to provide limited benefit. researchgate.net

Future preclinical research will continue to refine these schedules for various combination therapies and in different tumor models. This includes investigating the combination of berzosertib with other targeted therapies and immunotherapies. cancer.govlarvol.com These studies will provide the necessary data to inform the design of more effective clinical trials and to maximize the therapeutic potential of berzosertib. larvol.com

Q & A

Q. What is the mechanistic rationale for combining Berzosertib with DNA-damaging chemotherapies?

Berzosertib inhibits the ATR kinase, a critical regulator of the DNA damage response (DDR). By blocking ATR, Berzosertib prevents cancer cells from repairing chemotherapy-induced DNA damage, leading to synthetic lethality. Preclinical models demonstrate enhanced efficacy when combined with agents like gemcitabine or platinum-based chemotherapies, as these drugs increase replication stress, creating dependency on ATR for survival . Methodologically, researchers should validate combination efficacy using clonogenic assays or patient-derived xenograft (PDX) models, ensuring dose schedules align with Berzosertib’s pharmacokinetic (PK) profile to maximize target inhibition .

Q. How are pharmacodynamic (PD) biomarkers utilized to assess Berzosertib’s target engagement in clinical trials?

Key PD biomarkers include phosphorylation of CHK1 (p-CHK1), a downstream effector of ATR, and γH2AX (a marker of DNA damage). In phase I trials, tumor biopsies or circulating tumor cells are analyzed via immunohistochemistry or flow cytometry to quantify biomarker modulation. For example, Berzosertib doses achieving >90% p-CHK1 suppression correlate with antitumor activity, guiding recommended phase II doses (e.g., 210 mg/m² with carboplatin) .

Q. What preclinical models are appropriate for evaluating Berzosertib’s efficacy in glioblastoma (GBM)?

Orthotopic PDX models of GBM are preferred due to their genetic heterogeneity and invasive growth patterns. Studies show Berzosertib’s limited brain penetration due to efflux transporters (e.g., P-gp) at the blood-brain barrier (BBB), resulting in lower free drug concentrations in normal brain versus tumor core. Methodologically, researchers should quantify total and unbound Berzosertib using microdialysis or mass spectrometry and evaluate efficacy in combination with BBB modulators .

Advanced Research Questions

Q. How do population PK models address variability in Berzosertib exposure across cancer types?

A two-compartment linear model characterizes Berzosertib’s PK, with clearance (65 L/h) and volume of distribution (118 L central, 1030 L peripheral) in a typical patient. Covariates like body weight and hepatic function explain <20% of inter-individual variability, suggesting limited need for dose adjustments. Researchers should use nonlinear mixed-effects modeling (NONMEM) to simulate exposure-response relationships and optimize dosing in subpopulations (e.g., renal impairment) .

Q. What experimental strategies resolve contradictions in Berzosertib’s efficacy when combined with temozolomide versus platinum agents?

While Berzosertib synergizes with carboplatin in ovarian cancer (objective response rate: 36%), it shows no benefit with temozolomide in GBM PDX models. This discrepancy may arise from differences in DNA lesion types (e.g., crosslinks vs. alkylation) or tumor microenvironment factors. Researchers should perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms and use isogenic cell lines to test context-dependent synergy .

Q. How can Berzosertib’s high tissue binding and efflux transporter activity be mitigated to improve brain delivery?

Strategies include co-administering P-gp inhibitors (e.g., tariquidar) or developing Berzosertib analogs with reduced transporter affinity. In vitro BBB models (e.g., hCMEC/D3 cell monolayers) can assess permeability changes, while positron emission tomography (PET) with radiolabeled Berzosertib quantifies real-time brain distribution. Researchers should also explore intrathecal delivery in preclinical models .

Q. What statistical approaches are used to analyze time-to-event data in Berzosertib combination trials?

Cox proportional hazards models with stratification by prior therapy and tumor type are standard. For example, in platinum-resistant ovarian cancer (NCI-9944 trial), progression-free survival (PFS) is compared between Berzosertib + gemcitabine vs. gemcitabine alone using log-rank tests. Adaptive trial designs (e.g., Bayesian response-adaptive randomization) may improve efficiency in phase II studies .

Methodological Considerations

Table 1: Key PK/PD Parameters of Berzosertib in Phase I Trials

ParameterValue (Mean ± SD)Clinical ImplicationSource
Clearance (CL)65 ± 22 L/hDose linearity across 18–480 mg/m²
Volume of Distribution118 L (central)Extensive tissue penetration
p-CHK1 IC500.15 µMTarget engagement threshold
Plasma Protein Binding>95%Low free fraction limits CNS exposure

Table 2: Efficacy Outcomes in Select Clinical Trials

Trial PhaseCancer TypeCombination TherapyResponse RateReference
Phase IAdvanced Solid TumorsBerzosertib + Carboplatin36% PR
Phase IIOvarian CancerBerzosertib + Gemcitabine26% PFS benefit

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